molecular formula C17H27NO B180927 N,N-dibutyl-3-phenylpropanamide CAS No. 57772-72-2

N,N-dibutyl-3-phenylpropanamide

Cat. No. B180927
CAS RN: 57772-72-2
M. Wt: 261.4 g/mol
InChI Key: MJXVWPXKINHDFU-UHFFFAOYSA-N
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Description

N,N-dibutyl-3-phenylpropanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as DBPPA and has been synthesized using different methods. The synthesis of DBPPA is important for its use in scientific research, where it has shown promising results in different applications.

Scientific Research Applications

N,N-dibutyl-3-phenylpropanamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where DBPPA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). DBPPA has also been used as a dopant in organic semiconductors to improve their electrical conductivity. In addition, DBPPA has been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications.

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-phenylpropanamide is not well understood. However, it has been suggested that DBPPA acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer. In MOFs, DBPPA acts as a ligand to form coordination bonds with metal ions, which results in the formation of a porous framework that can selectively adsorb gases.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N-dibutyl-3-phenylpropanamide. However, it has been reported that DBPPA has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibutyl-3-phenylpropanamide in lab experiments is its high purity and stability. DBPPA is also easy to handle and has a relatively low cost compared to other hole-transporting materials. However, one of the limitations of using DBPPA is its low solubility in common solvents, which can make it difficult to dissolve and use in certain applications.

Future Directions

For research include the development of new synthesis methods, investigation of the mechanism of action, exploration of potential applications in other fields, and understanding the toxicity and environmental impact of DBPPA.

Synthesis Methods

The synthesis of N,N-dibutyl-3-phenylpropanamide can be achieved using different methods. One of the most common methods is the reaction of 3-phenylpropanoic acid with dibutylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) and yields DBPPA as a white solid. Other methods of synthesis include the reaction of 3-phenylpropanoyl chloride with dibutylamine or the reaction of 3-phenylpropanal with dibutylamine followed by oxidation.

properties

CAS RN

57772-72-2

Product Name

N,N-dibutyl-3-phenylpropanamide

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-dibutyl-3-phenylpropanamide

InChI

InChI=1S/C17H27NO/c1-3-5-14-18(15-6-4-2)17(19)13-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3

InChI Key

MJXVWPXKINHDFU-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CCC1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

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